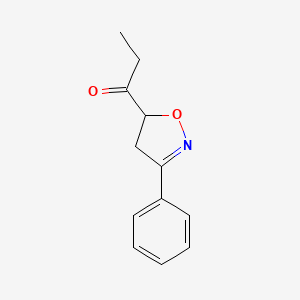![molecular formula C11H8N2S B12886102 1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)-](/img/structure/B12886102.png)
1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)- is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a thiophene group attached at the 5-position
Vorbereitungsmethoden
The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)- typically involves multi-step organic synthesis techniques One common method includes the cyclization of appropriate precursors under specific reaction conditionsThe thiophene group is then introduced at the 5-position using suitable reagents and catalysts . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Analyse Chemischer Reaktionen
1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)- involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)- can be compared with other similar heterocyclic compounds, such as:
1H-Pyrrolo[2,3-B]pyridine: Lacks the thiophene group, which may result in different chemical reactivity and biological activity.
1H-Pyrrolo[2,3-C]pyridine: Has a different ring fusion pattern, leading to variations in its chemical properties and applications.
1H-Pyrazolo[3,4-B]pyridine: Contains a pyrazole ring instead of a pyrrole ring, which can alter its interaction with biological targets.
These comparisons highlight the unique structural features and potential advantages of 1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)- in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H8N2S |
|---|---|
Molekulargewicht |
200.26 g/mol |
IUPAC-Name |
5-thiophen-3-yl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H8N2S/c1-3-12-11-8(1)5-10(6-13-11)9-2-4-14-7-9/h1-7H,(H,12,13) |
InChI-Schlüssel |
LTBFBIDBKSSDEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=NC=C(C=C21)C3=CSC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




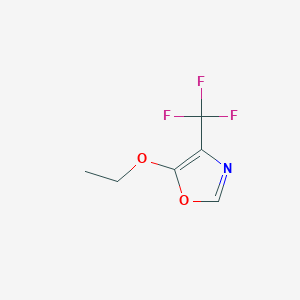
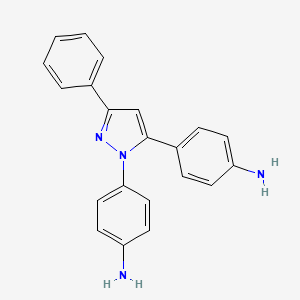
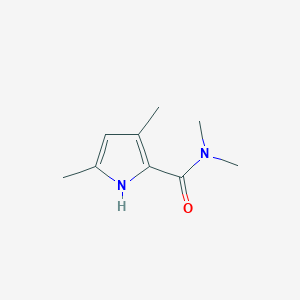
![3-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B12886039.png)
![5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(2-thienyl)ethyl]-](/img/structure/B12886048.png)
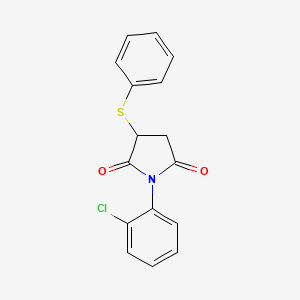
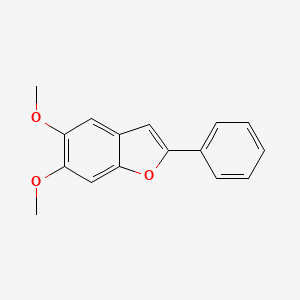
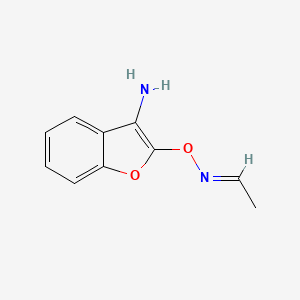
![2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate)](/img/structure/B12886090.png)
